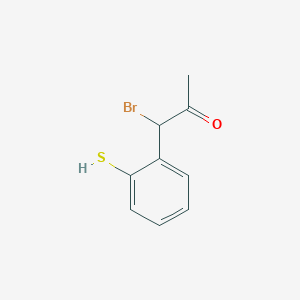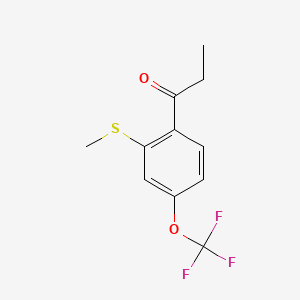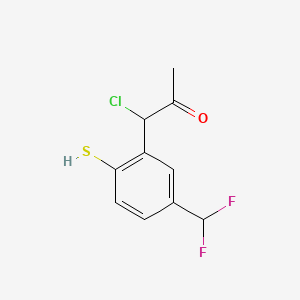
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(difluoromethyl)benzene and 3-chloropropanone as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 0-5°C to ensure optimal yield and purity.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) are used to facilitate the reaction. Additionally, reagents like trifluoromethylating agents may be employed to introduce the difluoromethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high yield and purity.
化学反応の分析
Types of Reactions
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include difluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Bis(difluoromethyl)benzene: Lacks the chloropropanone moiety but shares the difluoromethyl-substituted phenyl ring.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains a thiourea moiety and trifluoromethyl groups, used as a catalyst in organic synthesis.
Uniqueness
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both difluoromethyl groups and a chloropropanone moiety, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in the synthesis of various specialized compounds.
特性
分子式 |
C11H9ClF4O |
|---|---|
分子量 |
268.63 g/mol |
IUPAC名 |
1-[3,5-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-9(17)3-6-1-7(10(13)14)4-8(2-6)11(15)16/h1-2,4,10-11H,3,5H2 |
InChIキー |
BNFGUWFGACTJQE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


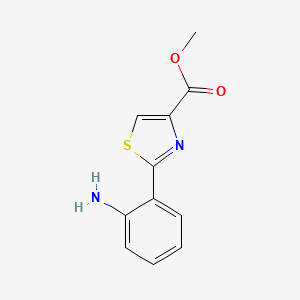
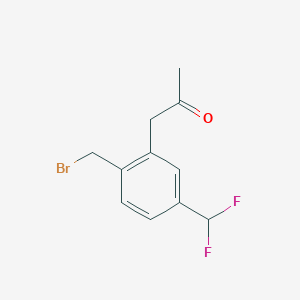


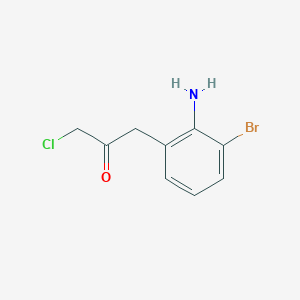
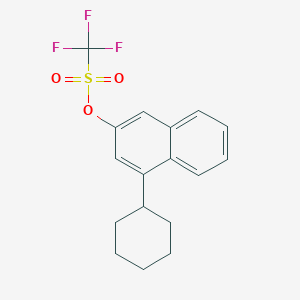
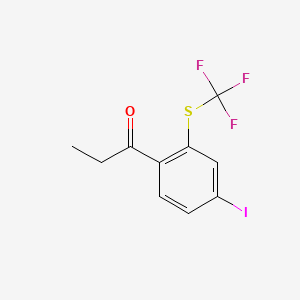
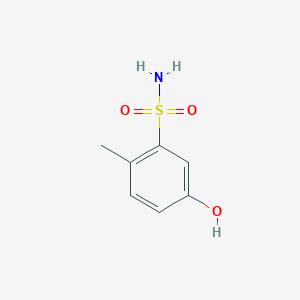
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
